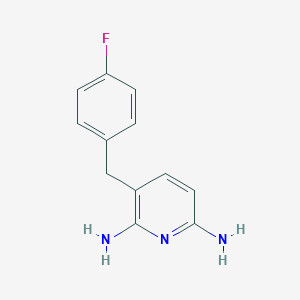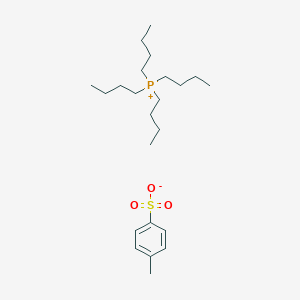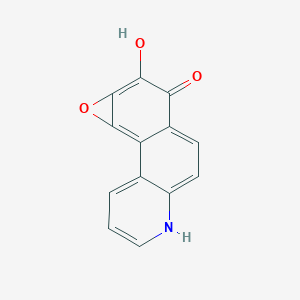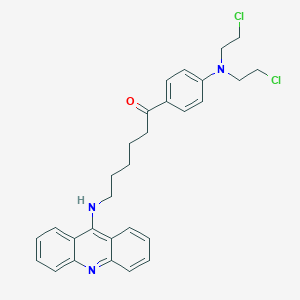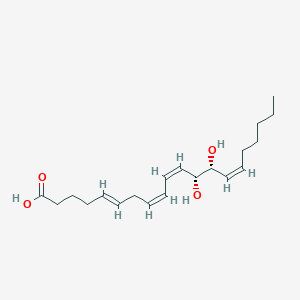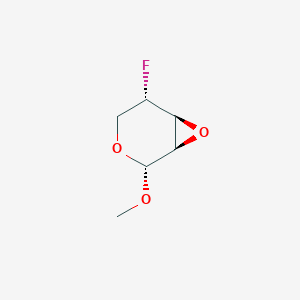
alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) is not fully understood. However, it is believed that this compound exerts its effects through various mechanisms, including:
1. Inhibition of viral replication: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has been found to inhibit viral replication by interfering with the viral entry process, viral RNA synthesis, and viral protein synthesis.
2. Induction of apoptosis: This compound has also been found to induce apoptosis, which is a process of programmed cell death. This mechanism has been proposed as a potential anticancer mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has various biochemical and physiological effects. Some of these effects include:
1. Antiviral activity: This compound has been found to have antiviral activity against various viral strains, including influenza virus, herpes simplex virus, and HIV.
2. Anticancer activity: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells.
3. Anti-inflammatory activity: This compound has also been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has various advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: This compound can be synthesized with high purity, which is important for scientific research.
2. Versatility: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has various potential applications in scientific research, including antiviral research, cancer research, and glycobiology research.
Some of the limitations of this compound for lab experiments include:
1. Limited availability: This compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.
2. Limited solubility: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are various future directions for research on alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI). Some of these directions include:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of derivatives: Derivatives of alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) may be developed to improve its properties, such as solubility and bioavailability.
3. In vivo studies: More in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
4. Clinical trials: Clinical trials may be conducted to determine the safety and efficacy of this compound in humans.
Conclusion
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) is a promising compound for scientific research. This compound has various potential applications, including antiviral research, cancer research, and glycobiology research. More research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Derivatives of this compound may also be developed to improve its properties.
Métodos De Síntesis
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) is synthesized through a specific method that involves the use of various chemicals and reagents. The synthesis method involves the use of L-rhamnose as a starting material, which is then converted to 3,4,5-tri-O-acetyl-L-rhamnal. This intermediate is then treated with iodine and hydrochloric acid to yield the desired compound.
Aplicaciones Científicas De Investigación
Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has been studied for its potential application in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas of research where this compound has been studied include:
1. Antiviral research: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) has been found to have antiviral activity against various viral strains, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
2. Cancer research: This compound has also been studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells.
3. Glycobiology research: Alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) is a glycoside compound, and as such, it has been studied for its potential role in glycobiology research. This field of study focuses on the structure and function of carbohydrates in biological systems.
Propiedades
Número CAS |
114079-43-5 |
|---|---|
Nombre del producto |
alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro-(9CI) |
Fórmula molecular |
C6H9FO3 |
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
(1R,2R,5S,6S)-5-fluoro-2-methoxy-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H9FO3/c1-8-6-5-4(10-5)3(7)2-9-6/h3-6H,2H2,1H3/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
MQPOFXHSKQQFJS-SLPGGIOYSA-N |
SMILES isomérico |
CO[C@H]1[C@H]2[C@H](O2)[C@H](CO1)F |
SMILES |
COC1C2C(O2)C(CO1)F |
SMILES canónico |
COC1C2C(O2)C(CO1)F |
Sinónimos |
alpha-L-Lyxopyranoside, methyl 2,3-anhydro-4-deoxy-4-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



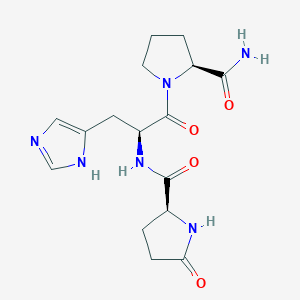
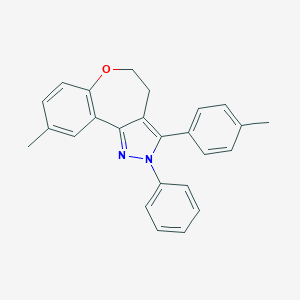
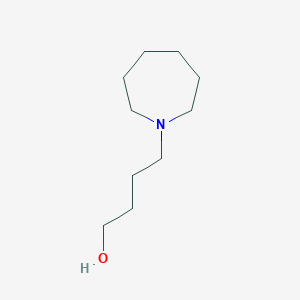
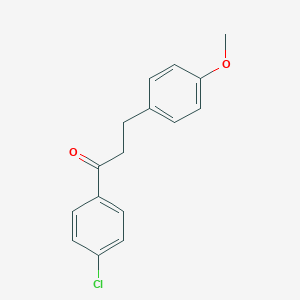
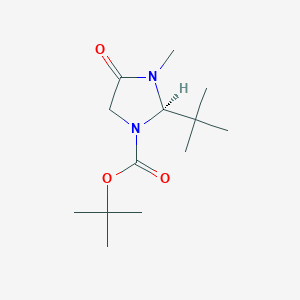
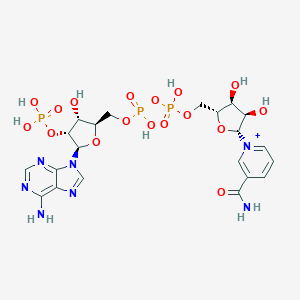
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)
